N 0734 hydrochloride
Beschreibung
Historical Context and Discovery within Dopamine (B1211576) Agonist Development
The journey to understand and modulate the dopamine system began decades before the synthesis of N 0734 hydrochloride, with the serendipitous discovery of early antipsychotics like chlorpromazine (B137089) in the 1950s. This era sparked the formulation of the dopamine hypothesis of antipsychotic action, a pivotal theory suggesting that the therapeutic effects of these drugs were linked to their interaction with dopamine receptors. researchgate.net This spurred a broad effort in medicinal chemistry to develop more specific compounds to probe and target the dopamine system.
Within this context, this compound was developed and introduced in a 1986 study published in the European Journal of Pharmacology. nih.gov This seminal paper by J. van der Weide and colleagues detailed the pharmacological profiles of a new series of 2-aminotetralin dopamine receptor agonists, which included N 0734, N-0434, and N-0437 (the latter would later be known as Rotigotine). nih.govresearchgate.netmichaeljfox.org The research demonstrated that these compounds were potent and selective agonists at dopamine receptors, with a notable lack of significant activity at α2-adrenergic receptors. The study utilized both in vivo models, such as measuring the reversal of gamma-butyrolactone-induced increases in central DOPA biosynthesis, and in vitro radioligand binding assays to establish their pharmacological character. nih.gov
| Property | Value |
|---|---|
| Synonyms | 6-[propyl(2-thiophen-3-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride |
| Molecular Formula | C19H25NOS.HCl |
| Molecular Weight | 351.93 g/mol |
| Pharmacological Class | Dopamine Receptor Agonist |
Current Significance in Preclinical Neuropharmacology
The primary significance of this compound lies in its utility as a selective research compound in preclinical neuropharmacology. nih.gov The study of the brain's dopamine system is complicated by the existence of multiple receptor subtypes, broadly categorized into D1-like (D1, D5) and D2-like (D2, D3, D4) families. nih.gov These subtypes often have high structural similarity, making the development of subtype-selective ligands a significant challenge.
This compound's value stems from its potent and selective agonist activity at dopamine receptors. nih.gov Compounds with such properties are indispensable for:
Dissecting Receptor Function: By selectively activating specific dopamine receptor populations in preclinical models, researchers can investigate their distinct roles in motor control, cognition, and behavior. nih.gov
Investigating Disease Mechanisms: In animal models of neurological disorders where dopamine signaling is disrupted, such as Parkinson's disease, selective agonists help to elucidate the contribution of specific receptor subtypes to the pathophysiology of the disease. michaeljfox.orgnih.gov
Target Validation: The use of selective compounds like N 0734 helps validate specific dopamine receptors as potential targets for new drug development.
The development of N 0734 and its analogs was part of a foundational effort to create a toolbox of selective dopaminergic agents. This allows for a more nuanced understanding of the D2-like receptors, whose individual functions are difficult to parse given their structural homology. nih.gov The ability to differentiate the effects of D2 versus D3 receptor activation, for example, is a key area of ongoing research where selective compounds are crucial. nih.gov
| Compound | Key Reported Finding from 1986 Study nih.gov |
|---|---|
| N 0734 | Demonstrated potent and selective dopamine agonist activity in both in vivo and in vitro tests. |
| N-0434 ((±)-PPHT) | Also found to be a potent and selective dopamine agonist alongside N 0734 and N-0437. |
| N-0437 (Rotigotine) | Identified as a potent and selective dopamine agonist, noted for its long duration of action and high oral activity. |
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
6-[propyl(2-thiophen-3-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS.ClH/c1-2-10-20(11-8-15-9-12-22-14-15)17-6-7-18-16(13-17)4-3-5-19(18)21;/h3-5,9,12,14,17,21H,2,6-8,10-11,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYUTBVGLYXNOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CSC=C1)C2CCC3=C(C2)C=CC=C3O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Receptor Level Pharmacology of N 0734 Hydrochloride
Dopamine (B1211576) Receptor Subtype Selectivity and Agonism
N 0734 hydrochloride is recognized as a potent and selective dopamine D2 receptor agonist. nih.gov In vitro studies have demonstrated its significant activity at dopamine receptors, highlighting its preference for the D2 subtype. nih.gov
Specificity for Dopamine D2 Receptors and Other Subtypes (e.g., D1, D3)
Research indicates that this compound is a selective dopamine (DA) agonist. nih.gov While it is a potent agonist at D2 receptors, it lacks significant activity at α2-adrenergic receptors. nih.gov The D2-like receptors, which include D2, D3, and D4 subtypes, are the primary targets for many dopamine agonists. Newer non-ergot dopamine agonists often exhibit high affinity for both D2 and D3 receptors.
Quantification of Ligand-Receptor Binding Affinity
The binding affinity of this compound to dopamine receptors has been assessed through in vitro competition binding assays. These assays measure the ability of the compound to displace a radiolabeled ligand from the receptor, providing a quantitative measure of its binding potency.
In vitro studies have quantified the binding affinity of this compound through competition binding assays. One study demonstrated that this compound potently displaces the radioligand [3H]N,N-dipropyl-5,6-dihydroxy-2-aminotetralin ([3H]DP-5,6-ADTN) from rat striatal homogenates. nih.gov Another study reported an IC50 value of 0.65 nM for a closely related compound, (+/-)-2-(N-phenethyl-N-1'-[11C]propyl)amino-5-hydroxytetralin ([11C]PPHT), in displacing [3H]spiperone from rat striatum membranes. nih.govresearchgate.net
| Compound | Radioligand | Tissue/Cell Line | IC50 (nM) |
|---|---|---|---|
| (+/-)-2-(N-phenethyl-N-1'-[11C]propyl)amino-5-hydroxytetralin ([11C]PPHT) | [3H]spiperone | Rat Striatum Membranes | 0.65 |
Ligand-Induced Receptor Conformational Dynamics and Activation Mechanisms
The activation of G protein-coupled receptors (GPCRs) like the dopamine D2 receptor by an agonist such as this compound involves significant conformational changes in the receptor protein. nih.govwikipedia.org Upon agonist binding, the receptor transitions from an inactive to an active state, which allows it to couple with and activate intracellular G proteins. nih.govwikipedia.org This process is often described as an "induced-fit" mechanism, where the binding of the ligand stabilizes a specific active conformation of the receptor. nih.gov
For the D2 receptor, agonist binding is thought to induce a conformational rearrangement at the TM4 dimer interface and an outward movement of the cytoplasmic end of transmembrane helix 6 (TM6), which creates a binding site for the G protein. itn.ptnih.gov The binding of agonists can stabilize different receptor conformations, leading to varied downstream signaling effects, a phenomenon known as functional selectivity or biased agonism. nih.govresearchgate.net
Computational and Structural Insights into Receptor Interactions
While specific computational and structural studies on this compound are limited, research on other dopamine D2 receptor agonists, particularly those with a 2-aminotetralin scaffold, provides valuable insights into the potential binding modes and interactions.
Molecular dynamics simulations and homology modeling are powerful tools used to predict the three-dimensional structure of the D2 receptor and to simulate the binding of ligands. nih.govtandfonline.compnas.orgdiva-portal.orgacs.org These studies have identified key amino acid residues within the receptor's binding pocket that are crucial for agonist binding and receptor activation. For instance, a highly conserved aspartate residue in transmembrane helix 3 (TM3) is known to form a critical salt bridge with the protonated amine of dopamine and other agonists. nih.gov Additionally, serine residues in TM5 are important for interacting with the hydroxyl groups of catecholamine agonists. nih.gov
Computational models suggest that agonists like dopamine bind in a pocket formed by transmembrane helices 3, 5, and 6. nih.gov The binding of an agonist is thought to trigger a cascade of conformational changes, including the disruption of an "ionic lock" between TM3 and TM6, leading to receptor activation. researchgate.net The flexibility of extracellular loop 2 (ECL2) is also believed to play a role in agonist binding and receptor activation. researchgate.net Molecular dynamics simulations have been employed to study the conformational changes induced by various agonists, providing a deeper understanding of the mechanisms of biased agonism at the D2 receptor. nih.govtandfonline.comdiva-portal.orgacs.org
Intracellular Signaling and Cellular Responses Induced by N 0734 Hydrochloride
Downstream Signaling Pathways Activated by Dopamine (B1211576) Receptor Agonism
As an agonist for D2-like dopamine receptors, N 0734 hydrochloride triggers several intracellular signaling cascades. These receptors, including the D2, D3, and D4 subtypes, are G-protein coupled receptors (GPCRs) that primarily interact with the inhibitory Gαi/o class of G-proteins. mdpi.commdpi.com This initial interaction is the starting point for multiple downstream effects.
The canonical signaling pathway for D3 receptors involves the inhibition of adenylyl cyclase activity upon agonist binding. mdpi.com This enzyme is responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). medchemexpress.commerckmillipore.com Consequently, activation of the D3 receptor by an agonist leads to a reduction in intracellular cAMP levels. mdpi.commdpi.com This decrease in the second messenger cAMP results in diminished activity of cAMP-dependent protein kinase (PKA). mdpi.comnih.gov
Beyond the canonical cAMP/PKA pathway, D3 receptor agonism initiates signaling through G-protein-independent mechanisms. One significant alternative pathway involves the modulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1/2 (ERK1/2). mdpi.comcaymanchem.commdpi.com This pathway is crucial for regulating cellular processes like proliferation and differentiation. caymanchem.com Activation of the D3 receptor can also lead to signaling through β-arrestin, which can mediate distinct cellular outcomes compared to G-protein-mediated signaling. mdpi.comdiva-portal.org
Table 1: Key Downstream Signaling Pathways of D3 Receptor Agonism
| Pathway | Key Components | Primary Effect | Citation |
| Canonical Gαi/o Pathway | Adenylyl Cyclase, cAMP, PKA | Inhibition of Adenylyl Cyclase, leading to decreased cAMP levels and reduced PKA activity. | mdpi.commedchemexpress.commdpi.comnih.gov |
| MAPK/ERK Pathway | Erk1/2, MEK1/2 | Modulation (activation or inhibition) of the kinase cascade, influencing gene transcription and cell proliferation. | mdpi.commdpi.comcaymanchem.com |
| β-Arrestin Pathway | β-Arrestin | G-protein-independent signaling leading to distinct cellular responses, including receptor internalization. | mdpi.comdiva-portal.org |
| Ion Channel Modulation | GIRK Channels, Voltage-Gated Ca2+ Channels | Activation of K+ channels (hyperpolarization) and inhibition of Ca2+ channels (reduced neurotransmitter release). | pnas.orgfrontiersin.org |
Modulation of Cellular Function and Neurotransmitter Systems
The signaling cascades triggered by this compound's agonism at D3 receptors translate into significant modulation of cellular functions and neurotransmitter systems. A primary role of D3 receptors is to act as autoreceptors on dopamine neurons, where their activation can inhibit dopamine synthesis and release, providing a negative feedback mechanism. nih.gov
The influence of D3 receptor activation extends to other neurotransmitter systems. In the nucleus accumbens, D3 receptor stimulation has been shown to depress the function of GABA-A receptors. nih.gov This occurs through a mechanism involving the inhibition of PKA, which leads to the dephosphorylation of GABA-A receptor subunits, promoting their removal from the cell surface via endocytosis and thereby reducing inhibitory GABAergic transmission. nih.gov Presynaptically, D2-like receptors can also inhibit the release of glutamate (B1630785). nih.gov
D3 receptor activation is implicated in a wide range of cellular functions, including the regulation of locomotion, reward processing, and neuroprotection. mdpi.comnih.govwikipedia.org It also influences structural plasticity by modulating the redistribution of the dopamine transporter (DAT) from intracellular stores to the cell surface, an effect that requires the activation of both the Erk1/2 and PI3K signaling pathways. mdpi.com Research using PPHT (this compound) has demonstrated that long-term exposure to a D2 agonist can alter the signaling pathways from the endothelin A (ETA) receptor to large-conductance Ca2+-dependent K+ (BKCa) channels, indicating complex cross-talk between different receptor systems. nih.govoup.com
Table 2: Functional and Systems-Level Modulation by D3 Receptor Agonism
| Modulated System/Function | Cellular Effect | Consequence | Citation |
| Dopaminergic System | Autoreceptor activation | Inhibition of dopamine synthesis and release. | nih.gov |
| GABAergic System | Increased GABA-A receptor endocytosis | Depression of inhibitory neurotransmission in the nucleus accumbens. | nih.gov |
| Glutamatergic System | Presynaptic receptor activation | Inhibition of glutamate release. | nih.gov |
| Dopamine Transporter (DAT) | Regulation of DAT redistribution | Modulation of dopamine reuptake from the synapse. | mdpi.com |
| Cellular Processes | Regulation of plasticity and survival pathways | Involvement in locomotion, reward, and potential neuroprotection. | mdpi.comnih.govwikipedia.org |
| Receptor Cross-Talk | Altered Endothelin receptor signaling | Changes in ion channel function (BKCa) after prolonged agonist exposure. | nih.govoup.com |
Subcellular Localization of this compound Target Interactions
The cellular effects of this compound are dictated by the specific location of its target, the D3 receptor, within the cell and its interaction with other proteins. The D3 receptor is a transmembrane protein that, under basal conditions, is found both inserted in the plasma membrane and dispersed throughout the cytoplasm. uniprot.orgmdpi.com Upon stimulation by an agonist, these receptors are known to be rapidly internalized into the cell and sequestered in the perinuclear area, after which they can be recycled back to the cell membrane. uniprot.org
The proper localization and function of D3 receptors are dependent on their interaction with scaffolding proteins. It has been demonstrated that D3 receptors interact with Filamin A (FLN-A), a protein that links membrane proteins to the actin cytoskeleton. pnas.org This interaction is crucial for the correct cell surface expression of the receptor and provides a mechanism to connect it with downstream signaling components. pnas.org In renal proximal tubule cells, D3 receptors have also been observed to co-localize with G-protein coupled receptor kinase 4 (GRK4) within lipid rafts. uniprot.org
The subcellular distribution of D3 receptors is highly specific to the cell type. In neurons of the central nervous system, they are concentrated in limbic regions such as the nucleus accumbens and substantia nigra. nih.govmdpi.com In the kidney, immunohistochemical studies have pinpointed D3 receptor protein to the subapical region of proximal convoluted tubule cells, just below the F-actin-rich brush border. researchgate.net Staining has also been observed in glomerular podocytes and in the smooth muscle cells of renal arteries. ahajournals.org
Table 3: Subcellular Localization and Protein Interactions of the D3 Receptor
| Location/Interaction Partner | Description | Significance | Citation |
| Plasma Membrane / Cytoplasm | Receptors are dynamically localized between the cell surface and intracellular compartments. | Regulates receptor availability and signaling onset. | uniprot.org |
| Perinuclear Area | Site of receptor sequestration following agonist-induced internalization. | Part of the desensitization and resensitization cycle. | uniprot.org |
| Filamin A (FLN-A) | An interacting protein that links the receptor to the actin cytoskeleton. | Essential for proper cell surface expression and anchoring of the receptor. | pnas.org |
| Subapical Region (Kidney) | Localized below the brush border in proximal tubule cells. | Positioned to influence transport and signaling functions at the apical membrane. | researchgate.netahajournals.org |
| Lipid Rafts | Co-localizes with GRK4 in these specialized membrane microdomains in renal cells. | Facilitates efficient signaling by concentrating interacting proteins. | uniprot.org |
Preclinical in Vitro and in Vivo Investigations of N 0734 Hydrochloride
In Vitro Experimental Models for Functional Characterization
In vitro studies are fundamental in elucidating the molecular and cellular mechanisms of a compound. For N-0734 hydrochloride, these experiments have been pivotal in defining its interaction with dopamine (B1211576) receptors and its effects on cellular functions.
Cell-Based Assays for Receptor Activation and Efficacy
Cell-based assays are instrumental in determining how a compound like N-0734 hydrochloride interacts with its target receptor and the subsequent cellular response. These assays often utilize engineered cell lines that express specific receptors, allowing for a controlled environment to study receptor activation. nih.govindigobiosciences.comthermofisher.com Techniques such as reporter gene assays can quantify the extent of receptor activation by measuring the expression of a linked reporter gene, providing a direct measure of the compound's efficacy as an agonist. jmb.or.kr Another approach involves monitoring the recruitment of intracellular proteins, like β-arrestin, to the activated receptor, which is a key step in receptor desensitization and signaling. nih.gov The data from these assays help in constructing dose-response curves and determining the potency of the compound.
Ex Vivo Tissue Preparations for Neurochemical Analysis
To understand the neurochemical effects of N-0734 hydrochloride in a more physiologically relevant context, researchers utilize ex vivo tissue preparations. This typically involves analyzing brain tissue from animals previously treated with the compound. nih.gov A key measure is the effect on the biosynthesis and metabolism of dopamine. For instance, a decrease in the levels of homovanillic acid (HVA), a major dopamine metabolite, in brain regions like the striatum is indicative of presynaptic dopamine receptor activation, as this reduces dopamine turnover. sigmaaldrich.com Techniques like high-performance liquid chromatography (HPLC) are often employed for the precise quantification of these neurochemicals. nih.gov
In Vivo Animal Models for Pharmacological Evaluation
Assessment in Models of Dopaminergic System Dysregulation (e.g., Parkinson's Disease)
Animal models that mimic the dopaminergic deficits seen in Parkinson's disease are crucial for evaluating the potential of compounds like N-0734 hydrochloride. nih.govwikipedia.org One common model involves the use of neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which selectively destroys dopaminergic neurons in the substantia nigra, replicating a key pathological feature of Parkinson's disease. wikipedia.orgresearchgate.net In such models, the ability of N-0734 hydrochloride to reverse motor deficits, such as by inducing contralateral rotations in unilaterally lesioned rats, serves as a measure of its postsynaptic dopamine receptor agonist activity and potential antiparkinsonian efficacy. researchgate.net The development of effective treatments for Parkinson's disease relies heavily on the use of such animal models to screen and validate new therapeutic agents. frontiersin.orgd-nb.info
Analysis of Behavioral and Physiological Outcomes (e.g., Ventricular Function Improvement)
Beyond specific disease models, the broader behavioral and physiological effects of N-0734 hydrochloride are also assessed. Behavioral models can include the induction of stereotyped behaviors, which is a characteristic response to dopamine agonists and indicates postsynaptic receptor stimulation. sigmaaldrich.com The reversal of a reserpine-induced state, which depletes monoamines, is another behavioral paradigm used to assess the compound's activity. sigmaaldrich.com In terms of physiological outcomes, while direct studies on N-0734 hydrochloride and ventricular function are not extensively detailed in the provided context, research on other cardiovascular agents demonstrates how improvements in left ventricular function are quantified, often through measurements of ejection fraction. nih.govniph.go.jp
Neurochemical Profiling and Receptor Expression Studies in Brain Regions
To further understand the in vivo actions of N-0734 hydrochloride, neurochemical profiling is conducted in various brain regions. nih.gov This involves measuring the levels of neurotransmitters and their metabolites to determine the compound's impact on neurochemical systems. acs.org For example, the effect on noradrenaline and dopamine turnover can be studied using the α-MpT method. sigmaaldrich.com Such studies have indicated that N-0734 hydrochloride is a selective dopamine agonist with no significant activity at α2-adrenergic receptors. sigmaaldrich.com These neurochemical findings, combined with receptor expression studies, provide a comprehensive picture of the compound's interaction with the brain's neurocircuitry. frontiersin.org
Structure Activity Relationship Sar and Analogue Development in the Context of N 0734 Hydrochloride
Comparative Pharmacological Profiles with Related Dopamine (B1211576) Agonists (e.g., N-0434, N-0437)
N-0734, along with N-0434 and N-0437, belongs to a series of potent and selective 2-aminotetralin dopamine (DA) receptor agonists. glpbio.comaxonmedchem.comnih.gov These compounds were developed as bioisosteres of N-0434, where the phenyl ring was replaced by a thienyl group. cambridge.org All three compounds demonstrate significant D2 receptor agonist effects and lack notable α2-adrenergic activity. glpbio.comnih.govcambridge.org
In vitro studies using rat striatal homogenates have shown that all three compounds are potent displacers of [3H]DP-5,6-ADTN, indicating high affinity for dopamine receptors. nih.gov In vivo pharmacological assessments have further characterized their pre- and postsynaptic activities. nih.gov Presynaptic activity, measured by the reversal of gamma-butyrolactone-induced increases in central DOPA biosynthesis and decreases in homovanillic acid (HVA) levels, was evident for all three compounds. nih.gov Their postsynaptic agonist properties were confirmed in models of reserpine (B192253) reversal and stereotypy induction. nih.gov
While all three compounds are potent dopamine agonists, N-0437 (also known as rotigotine) has been noted for its long duration of action and high oral activity, which led to its further clinical development. nih.govcambridge.orgaxonmedchem.com N-0734 is specifically a derivative of N-0437. glpbio.comaxonmedchem.com The subtle structural differences between these molecules, particularly the positioning of the thienyl ring relative to the aminotetralin core, contribute to variances in their pharmacological profiles. N-0434 is 2-(N-propyl-N-phenylethylamino)-5-hydroxytetralin, while N-0437 and N-0734 are isomers where the phenyl ring is replaced by a 2-thienylethyl or a 3-thienylethyl group, respectively. cambridge.org
Comparative In Vitro and In Vivo Activity of N-0734 and Related Agonists
| Compound | Receptor Profile | Presynaptic Activity | Postsynaptic Activity | Key Features |
|---|---|---|---|---|
| N-0734 hydrochloride | Potent and selective dopamine D2 agonist. glpbio.comcambridge.org | Demonstrates presynaptic activity. nih.gov | Induces stereotyped behavior. nih.gov | A derivative of N-0437. glpbio.comaxonmedchem.com |
| N-0434 | Potent and selective dopamine D2 agonist. nih.govcambridge.org | Shows presynaptic activity. nih.gov | Reverses reserpine-induced hypomotility. cambridge.org | Parent compound with a phenylethyl group. cambridge.org |
| N-0437 (Rotigotine) | Potent and selective dopamine D2 agonist. nih.govcambridge.orgaxonmedchem.com | Exhibits presynaptic activity. nih.gov | Effective in causing stereotyped behavior. cambridge.org | Long duration of action and high oral activity. nih.govcambridge.org |
Impact of Chemical Modifications on Dopamine Receptor Selectivity and Functional Efficacy
The development of selective dopamine receptor ligands is a key objective in medicinal chemistry to minimize off-target effects and enhance therapeutic efficacy. The 2-aminotetralin structure of N-0734 provides a versatile scaffold for such modifications.
The selectivity of these compounds for different dopamine receptor subtypes (D1, D2, D3, etc.) is highly dependent on the nature of the substituents on the amino group and the aromatic ring. For instance, the replacement of the phenyl ring in N-0434 with a thienyl group to create N-0437 and N-0734 was a strategic modification to explore bioisosteric replacements that could alter receptor affinity and selectivity. cambridge.org
Further research into dopamine receptor ligands has shown that modifications to various parts of a molecule can significantly impact selectivity between the highly homologous D2 and D3 receptors. For example, in other classes of compounds like N-phenylpiperazine analogs, substitutions on the phenyl ring and the length of the linker chain were found to be critical for achieving high D3 versus D2 selectivity. mdpi.com Similarly, studies on aripiprazole (B633) analogs demonstrated that replacing the N-2,3-dichlorophenyl piperazine (B1678402) ring with other amine moieties could yield compounds with high affinity and selectivity for D2 over D3 receptors. nih.gov
While specific SAR studies detailing a wide range of N-0734 analogs are not extensively available in the provided results, the principles derived from related dopamine agonist research are applicable. The N-propyl and thienylethyl substituents on the amine of N-0734 are crucial for its potent D2 agonist activity. Any modifications to these groups, such as altering the alkyl chain length or the position of the thienyl substituent, would be expected to modulate receptor affinity, selectivity, and functional efficacy. For instance, the difference between N-0437 and N-0734 lies in the attachment point of the thienyl ring, highlighting the sensitivity of the dopamine receptor binding pocket to the spatial arrangement of aromatic moieties.
Future Directions and Methodological Advances in N 0734 Hydrochloride Research
Application of Advanced Imaging Techniques for Ligand-Target Interactions
A critical step in characterizing a novel compound is to understand how it interacts with its biological targets in a living system. Advanced imaging techniques offer non-invasive, real-time visualization and quantification of these ligand-target interactions. mdpi.com
For a new compound, initial studies would likely employ techniques such as Positron Emission Tomography (PET) and Magnetic Resonance Spectroscopy (MRS). nih.gov PET imaging, using a radiolabeled version of the compound, could map its distribution in the brain and confirm engagement with specific receptors or transporters. MRS could provide insights into the metabolic changes in the brain following target engagement. nih.gov
Furthermore, optical imaging methods like surface plasmon resonance imaging (SPRi) and fluorescence microscopy are invaluable for in-situ analysis at the cellular level. mdpi.com These methods allow researchers to study the binding kinetics and conformational changes of membrane proteins when a ligand binds, offering a detailed view of the interaction without altering the native environment of the target. mdpi.com
Illustrative Data for a Hypothetical Compound Table 1: Example of Advanced Imaging Data for a Novel CNS Compound
| Imaging Modality | Target Region | Measurement | Finding |
|---|---|---|---|
| [¹⁸F]-Compound PET | Striatum | Target Occupancy | High receptor occupancy at therapeutically relevant doses. |
| MR Spectroscopy | Prefrontal Cortex | GABA/Glutamate (B1630785) Ratio | Significant alteration in the excitatory/inhibitory balance. |
Development of Novel Preclinical Models for Comprehensive Evaluation
The evaluation of a new neuroactive compound requires preclinical models that can accurately predict its effects in humans. Traditional animal models, while useful, often fall short of capturing the complexity of human neuropsychiatric disorders. Therefore, a key future direction is the development and use of novel preclinical models.
This includes the use of transgenic animal models that incorporate human-specific targets or genetic risk factors for certain diseases. nih.gov For instance, mice expressing humanized receptors can provide more accurate pharmacokinetic and pharmacodynamic data. nih.gov Another approach involves using more complex behavioral assays that measure cognitive functions analogous to those impaired in human disorders, such as executive function and social interaction. u-szeged.hu
In vitro and ex vivo models are also advancing. Three-dimensional (3D) human cell cultures, or "organoids," derived from patient stem cells can be used to study the compound's effect on human neurons and glial cells in a more physiologically relevant context. hcmr.gr These models can help assess efficacy and potential toxicity early in the drug development process. hcmr.gr
Illustrative Comparison of Preclinical Models Table 2: Example of Preclinical Model Utility for a Novel CNS Compound
| Model Type | Advantage | Application Example |
|---|---|---|
| Humanized FcRn Transgenic Mice | More accurate prediction of human antibody half-life. nih.gov | Evaluating monoclonal antibody-based therapeutics. nih.gov |
| 3D Brain Organoids | Models complex cell-cell interactions and developmental processes. hcmr.gr | Assessing effects on neural network formation and function. |
| Carrageenan-induced Paw Edema | Standard model for acute inflammation. mdpi.com | Initial screening for anti-inflammatory properties. mdpi.com |
Exploration of Undiscovered Neurobiological Roles and Mechanisms
A significant frontier in neuropharmacology is the discovery of previously unknown biological roles for new and existing compounds. The initial mechanism of action, such as blocking a specific transporter or receptor, is often just the beginning of the story. pfizer.comnih.gov
Future research would aim to uncover the broader neurobiological impact of a novel compound. This involves transcriptomics and proteomics to see how the compound alters gene and protein expression in different brain regions. Such analyses could reveal effects on unforeseen pathways, such as those involved in neuroinflammation, synaptic plasticity, or cellular metabolism. nih.gov
Q & A
Q. How should researchers design controls to distinguish this compound’s direct receptor effects from downstream signaling modulation?
- Answer : Include:
- Negative controls : Vehicle-only treatments.
- Pharmacological controls : Co-administration with receptor antagonists (e.g., haloperidol).
- Genetic controls : siRNA knockdown of target receptors.
Use pathway-specific inhibitors (e.g., H89 for PKA) to isolate signaling mechanisms .
Data Interpretation and Reporting
Q. How to reconcile conflicting in vitro vs. in vivo efficacy data for this compound?
Q. What criteria determine whether this compound’s effects are receptor-specific or due to assay artifacts?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
